molecular formula C12H19N5 B11746074 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11746074
M. Wt: 233.31 g/mol
InChI Key: NRLHMBYATSVYHI-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine: is a heterocyclic compound that features two pyrazole rings Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:

  • Formation of 1-Ethyl-1H-pyrazole-5-carbaldehyde

      Starting Material: 1-Ethyl-1H-pyrazole

      Reagents: Oxidizing agents such as PCC (Pyridinium chlorochromate)

      Conditions: Room temperature, solvent such as dichloromethane

  • Reductive Amination

      Starting Material: 1-Ethyl-1H-pyrazole-5-carbaldehyde

      Reagents: Propylamine, reducing agents such as sodium triacetoxyborohydride

      Conditions: Room temperature, solvent such as methanol

  • Formation of this compound

      Starting Material: Intermediate from the previous step

      Reagents: 1-Propyl-1H-pyrazole-3-amine

      Conditions: Room temperature, solvent such as ethanol

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Oxidized derivatives of the pyrazole rings

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced derivatives of the pyrazole rings

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Solvents such as acetonitrile, varying temperatures

      Products: Substituted pyrazole derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, methanol, ethanol, acetonitrile

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its heterocyclic structure.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is likely related to its ability to interact with biological targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde
  • 1-Propyl-1H-pyrazole-3-amine
  • N-[(1-Methyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Uniqueness

N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to the presence of two pyrazole rings with different substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-3-8-16-9-6-12(15-16)13-10-11-5-7-14-17(11)4-2/h5-7,9H,3-4,8,10H2,1-2H3,(H,13,15)

InChI Key

NRLHMBYATSVYHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=NN2CC

Origin of Product

United States

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